![molecular formula C10H10N4 B8744181 [3,3'-Bipyridine]-4,5-diamine](/img/structure/B8744181.png)
[3,3'-Bipyridine]-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3’-Bipyridine-4,5-diamine is an organic compound that belongs to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine-4,5-diamine typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which has been shown to produce 3,3’-bipyridine and related compounds in good yields . Another approach involves the Schiff base reaction, where 2,2’-bipyridine-5,5’-diamine is reacted with aldehydes under solvothermal conditions to form the desired product .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
化学反応の分析
Types of Reactions: 3,3’-Bipyridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
科学的研究の応用
3,3’-Bipyridine-4,5-diamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,3’-Bipyridine-4,5-diamine largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including:
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,2’-Bipyridine-5,5’-diamine: Used in the synthesis of covalent organic frameworks (COFs) and has similar applications in catalysis and materials science.
Uniqueness: 3,3’-Bipyridine-4,5-diamine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions, such as in the development of fluorescent probes and catalytic systems .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
5-pyridin-3-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-6-14-5-8(10(9)12)7-2-1-3-13-4-7/h1-6H,11H2,(H2,12,14) |
InChIキー |
LQUZCVBCCMQCRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
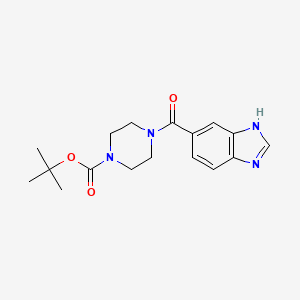
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
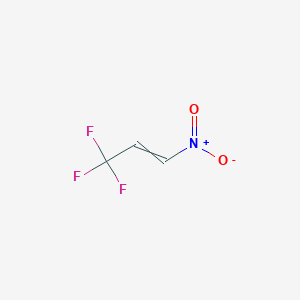
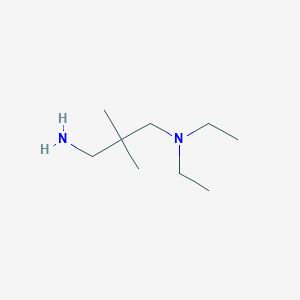
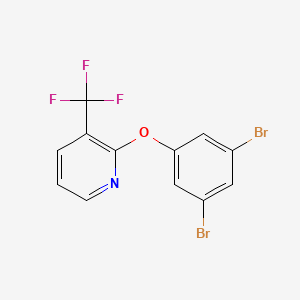
![2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8744144.png)
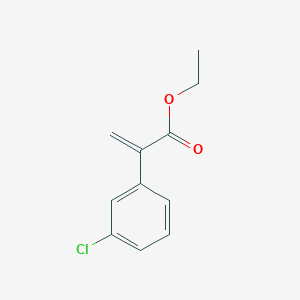

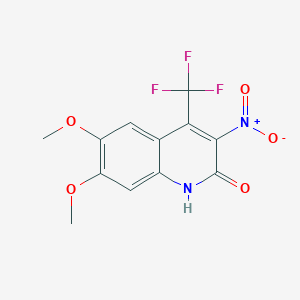
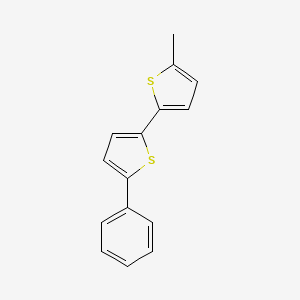
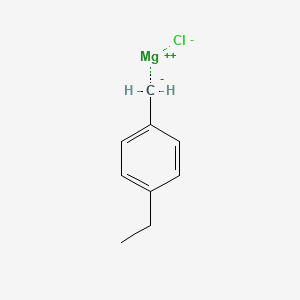
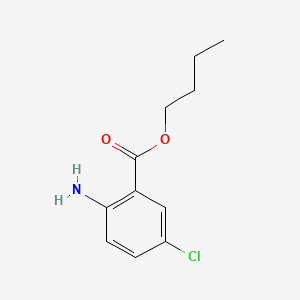
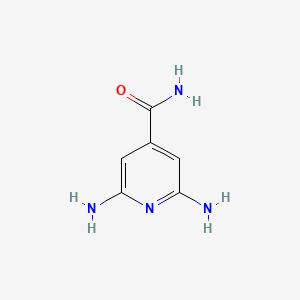
![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)
